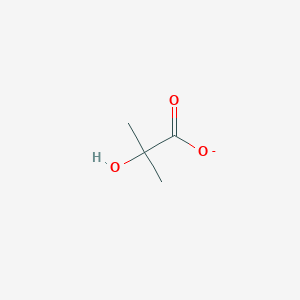
11-Hydroxy-10-methylaporphine
Vue d'ensemble
Description
Le (R)-6,10-Diméthyl-5,6,6a,7-tétrahydro-4H-dibenzo[de,g]quinolin-11-ol est un composé organique complexe appartenant à la classe des dérivés de la quinoléine. Les quinoléines sont des composés hétérocycliques contenant de l'azote connus pour leur large éventail d'activités biologiques et d'applications en chimie médicinale . Ce composé particulier se caractérise par sa structure unique, qui comprend plusieurs cycles fusionnés et un groupe hydroxyle, ce qui en fait un sujet d'intérêt dans divers domaines de la recherche scientifique.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du (R)-6,10-Diméthyl-5,6,6a,7-tétrahydro-4H-dibenzo[de,g]quinolin-11-ol implique généralement des réactions organiques en plusieurs étapes. Une méthode courante est la synthèse de Friedländer, qui implique la condensation de dérivés d'aniline avec des composés carbonylés en conditions acides ou basiques . Une autre approche est la réaction de Pfitzinger, où les dérivés de l'isatine réagissent avec les cétones en présence d'une base . Ces méthodes nécessitent souvent des catalyseurs spécifiques et des conditions réactionnelles contrôlées pour obtenir des rendements et une pureté élevés.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour garantir la rentabilité et la scalabilité. Des techniques telles que la synthèse assistée par micro-ondes, les réactions sans solvant et l'utilisation de catalyseurs recyclables sont employées pour améliorer l'efficacité et la durabilité .
Analyse Des Réactions Chimiques
Types de réactions
Le (R)-6,10-Diméthyl-5,6,6a,7-tétrahydro-4H-dibenzo[de,g]quinolin-11-ol subit diverses réactions chimiques, notamment :
Réactifs et conditions courantes
Les réactifs courants utilisés dans ces réactions comprennent des acides, des bases, des agents oxydants et des agents réducteurs. Les conditions réactionnelles telles que la température, le solvant et le pH sont soigneusement contrôlées pour obtenir les produits souhaités .
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation du groupe hydroxyle donne généralement des cétones ou des aldéhydes, tandis que la réduction peut produire des amines ou des alcools .
Applications de la recherche scientifique
Le (R)-6,10-Diméthyl-5,6,6a,7-tétrahydro-4H-dibenzo[de,g]quinolin-11-ol a un large éventail d'applications en recherche scientifique :
Mécanisme d'action
Le mécanisme d'action du (R)-6,10-Diméthyl-5,6,6a,7-tétrahydro-4H-dibenzo[de,g]quinolin-11-ol implique son interaction avec des cibles moléculaires et des voies spécifiques. Par exemple, son activité antimicrobienne peut être attribuée à sa capacité à inhiber la synthèse des acides nucléiques ou des protéines dans les micro-organismes . En recherche sur le cancer, le composé peut induire l'apoptose ou inhiber la prolifération cellulaire en ciblant des voies de signalisation spécifiques .
Applications De Recherche Scientifique
®-6,10-Dimethyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-11-ol has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of ®-6,10-Dimethyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-11-ol involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to inhibit the synthesis of nucleic acids or proteins in microorganisms . In cancer research, the compound may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .
Comparaison Avec Des Composés Similaires
Composés similaires
Quinoléine : Un composé hétérocyclique contenant de l'azote plus simple avec des activités biologiques similaires.
Quinazoline : Un autre composé hétérocyclique contenant de l'azote connu pour son potentiel thérapeutique.
Isoquinoléine : Un isomère structurel de la quinoléine avec des propriétés chimiques et des applications distinctes.
Unicité
Le (R)-6,10-Diméthyl-5,6,6a,7-tétrahydro-4H-dibenzo[de,g]quinolin-11-ol est unique en raison de sa structure cyclique fusionnée complexe et de la présence d'un groupe hydroxyle, qui confèrent une réactivité chimique et une activité biologique spécifiques . Sa capacité à subir diverses réactions chimiques et ses applications thérapeutiques potentielles en font un composé précieux en recherche scientifique.
Propriétés
IUPAC Name |
(6aR)-6,10-dimethyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-11-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO/c1-11-6-7-13-10-15-16-12(8-9-19(15)2)4-3-5-14(16)17(13)18(11)20/h3-7,15,20H,8-10H2,1-2H3/t15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGOZTDLAUVOPMF-OAHLLOKOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(CC3C4=C(CCN3C)C=CC=C42)C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C2=C(C[C@@H]3C4=C(CCN3C)C=CC=C42)C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90149699 | |
| Record name | PM 1000 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90149699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111635-19-9 | |
| Record name | PM 1000 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111635199 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PM 1000 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90149699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6,10-dimethyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-11-ol, (6aR)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AUL82ME93B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4-methyl-3-phenyl-3H-1,5-benzodiazepin-2-yl)amino]-2-oxoethyl 4-methylpiperazine-1-carbodithioate](/img/structure/B1230517.png)
![N-[3-[4-(3-chlorophenyl)-1-piperazinyl]-1,4-dioxo-2-naphthalenyl]-2-thiophenesulfonamide](/img/structure/B1230520.png)
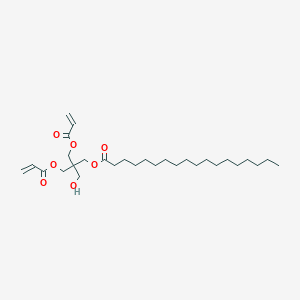
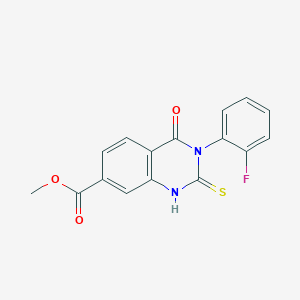
![1-(3,3-Dimethylbutan-2-yl)-3-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B1230524.png)




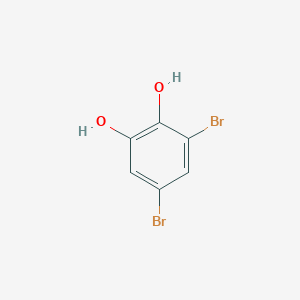

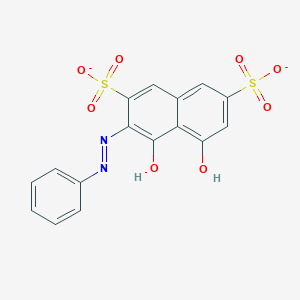
![3-[(ACETYLOXY)METHYL]-7-[3-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-METHYLPROPANAMIDO]-8-OXO-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID](/img/structure/B1230537.png)
